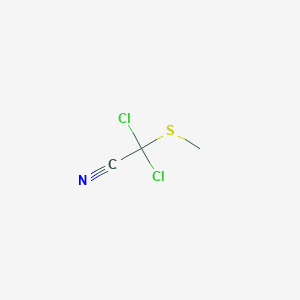![molecular formula C34H72O2Sn2 B14538679 Ethyl bis[tris(2,2-dimethylpropyl)stannyl]acetate CAS No. 61910-01-8](/img/structure/B14538679.png)
Ethyl bis[tris(2,2-dimethylpropyl)stannyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis[tris(2,2-dimethylpropyl)stannyl]acetate is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[tris(2,2-dimethylpropyl)stannyl]acetate typically involves the reaction of tris(2,2-dimethylpropyl)stannyl chloride with ethyl acetate in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl bis[tris(2,2-dimethylpropyl)stannyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Ethyl bis[tris(2,2-dimethylpropyl)stannyl]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of ethyl bis[tris(2,2-dimethylpropyl)stannyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl bis[tris(2,2-dimethylpropyl)stannyl]acetate
- Propyl bis[tris(2,2-dimethylpropyl)stannyl]acetate
- Butyl bis[tris(2,2-dimethylpropyl)stannyl]acetate
Uniqueness
This compound is unique due to its specific ethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications.
Properties
CAS No. |
61910-01-8 |
|---|---|
Molecular Formula |
C34H72O2Sn2 |
Molecular Weight |
750.4 g/mol |
IUPAC Name |
ethyl 2,2-bis[tris(2,2-dimethylpropyl)stannyl]acetate |
InChI |
InChI=1S/6C5H11.C4H6O2.2Sn/c6*1-5(2,3)4;1-3-6-4(2)5;;/h6*1H2,2-4H3;2H,3H2,1H3;; |
InChI Key |
WUQMDPLPCSAQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C([Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C)[Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


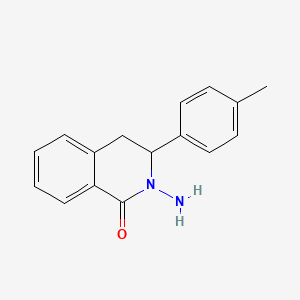
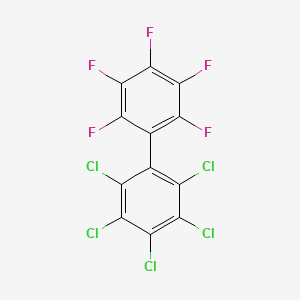
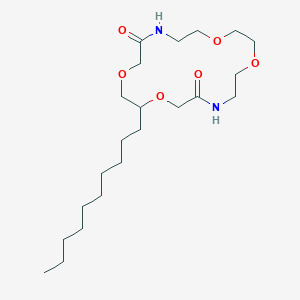
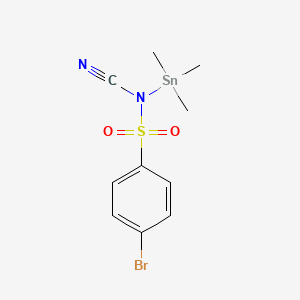
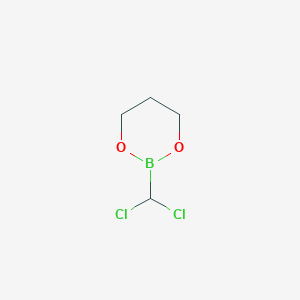
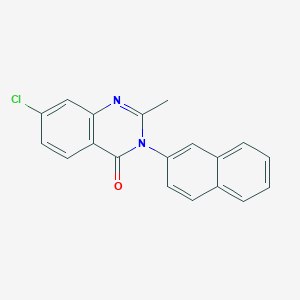
![4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14538645.png)
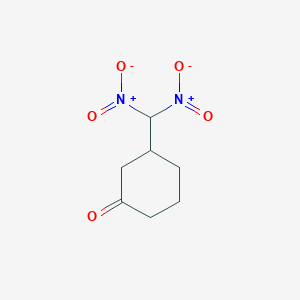
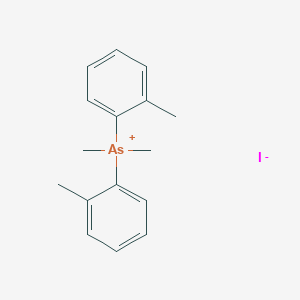
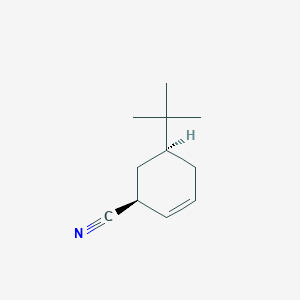
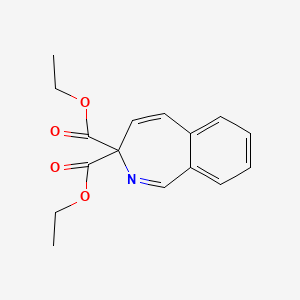
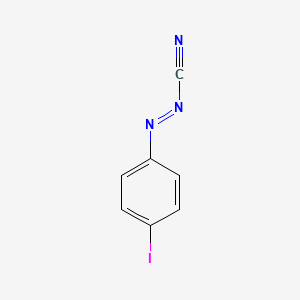
![2-[4-(5-Oxocyclopent-1-en-1-yl)butyl]cyclopropane-1-carboxylic acid](/img/structure/B14538692.png)
